4-Amino-3-iodo-N-methyl-benzeneacetamide
Description
Properties
Molecular Formula |
C9H11IN2O |
|---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
2-(4-amino-3-iodophenyl)-N-methylacetamide |
InChI |
InChI=1S/C9H11IN2O/c1-12-9(13)5-6-2-3-8(11)7(10)4-6/h2-4H,5,11H2,1H3,(H,12,13) |
InChI Key |
RNJYQKQFDGWQMP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1=CC(=C(C=C1)N)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differences among analogs lie in substituent groups, which influence reactivity, solubility, and biological activity:
- Iodo vs. Methoxy/Nitro Groups : The iodine atom in the target compound increases molecular weight and polarizability compared to methoxy (electron-donating) or nitro (electron-withdrawing) groups. This may enhance halogen bonding, a property absent in methoxy or nitro analogs .
- N-Methyl Acetamide vs. Sulfonamide : The N-methyl acetamide group likely improves metabolic stability compared to sulfonamide derivatives, which are prone to hydrolysis .
Physicochemical Properties
- Solubility: The iodine substituent may reduce aqueous solubility compared to methoxy-containing analogs (e.g., N-(3-Amino-4-methoxyphenyl)acetamide), which benefit from the polar methoxy group . Nitro-substituted compounds (e.g., 4-Acetamido-3-nitrobenzamide) exhibit even lower solubility due to strong electron-withdrawing effects .
Preparation Methods
Mechanistic Insights
Boron reagents facilitate amidation by coordinating to the carbonyl oxygen, polarizing the C=O bond and enhancing electrophilicity. This lowers the activation energy for amine attack, as shown in the transition state:
The absence of racemization is critical for chiral intermediates, though this compound lacks stereocenters.
Acyl Chloride Intermediate Method
An alternative route converts 4-amino-3-iodobenzoic acid to its acyl chloride derivative before amidation. Adapted from heterocyclic synthesis protocols, the carboxylic acid reacts with thionyl chloride (SOCl₂) in dichloromethane at 0°C, forming 4-amino-3-iodobenzoyl chloride. Subsequent treatment with methylamine in dimethylacetamide (DMA) at room temperature yields the target compound with 65–70% efficiency.
Limitations and Optimization
Excess SOCl₂ must be removed via vacuum distillation to prevent side reactions. Solvent choice significantly impacts yield: DMA outperforms THF due to better solubility of the acyl chloride. Neutralization with sodium bicarbonate during workup minimizes hydrolysis.
Sandmeyer Reaction for Iodination
Introducing iodine at the 3-position often precedes amidation. A Sandmeyer reaction protocol from opioid antagonist synthesis involves diazotization of 4-amino-3-nitrobenzoic acid with NaNO₂/HCl, followed by iodide substitution using potassium iodide (KI). The nitro group is reduced to amine via hydrogenation with Raney nickel, yielding 4-amino-3-iodobenzoic acid (Scheme 1):
Scheme 1: Iodination via Sandmeyer Reaction
This method achieves 85% purity but requires rigorous temperature control during diazotization.
Multi-Step Synthesis from Cresol Derivatives
A patent-derived approach starts with m-cresol, which undergoes nitrosation, iodination, and amidation. Nitrosation with NaNO₂/H₂SO₄ at 5°C forms 4-nitroso-3-methylphenol, which is iodinated using HI/NaIO₄. The resulting 4-amino-3-iodo-5-methylphenol is acetylated with acetic anhydride and amidated with methylamine. While labor-intensive, this method offers scalability (≥90% yield after crystallization).
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps, as demonstrated in benzothiazole derivative synthesis. Combining 4-amino-3-iodobenzoic acid and methylamine in DMF under microwave irradiation (100°C, 300 W, 15 minutes) achieves 88% conversion. This method reduces reaction time tenfold compared to conventional heating.
Comparative Analysis of Preparation Methods
Optimization Strategies
-
Catalyst Screening : Boron catalysts (e.g., B(C₆F₅)₃) enhance amidation kinetics but are cost-prohibitive. Triphenylphosphine oxide offers a cheaper alternative.
-
Solvent Effects : Polar aprotic solvents (DMA, DMF) improve reagent solubility, while THF minimizes side reactions.
-
Purification : Recrystallization from ethanol/water mixtures increases purity to ≥99% .
Q & A
Q. How can X-ray crystallography be utilized to resolve stereochemical uncertainties?
- Methodological Answer :
- Grow single crystals via slow evaporation in ethyl acetate/hexane. Resolve structure with synchrotron radiation (λ = 0.7–1.0 Å) .
- Compare experimental bond lengths/angles with DFT-optimized geometries to validate accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
